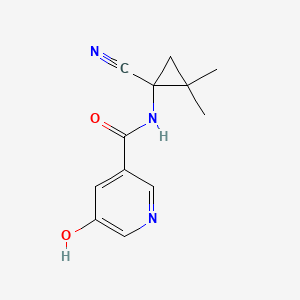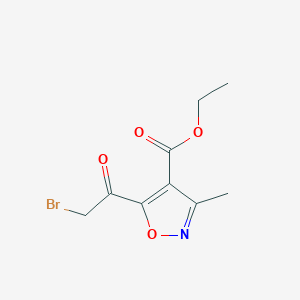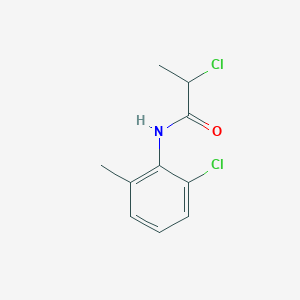
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a pyridine moiety, and sulfonyl and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridin-3-ylmethylamine reacts with the sulfonylated thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and chloro groups could facilitate binding to active sites, while the thiazole and pyridine rings might enhance specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-5-amine: Similar structure but with different positioning of the chloro and sulfonyl groups.
5-chloro-4-((4-methylphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
The unique combination of the thiazole ring, sulfonyl group, and pyridine moiety in 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine provides distinct chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-chloro-4-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S2/c16-11-3-5-12(6-4-11)24(21,22)14-13(17)23-15(20-14)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAPYPFYFGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2973519.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
![tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B2973524.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)


![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)

![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
![(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B2973534.png)

![N-(4-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2973538.png)
